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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive analysis of 5-Chloro-1,2,3,4-
tetrahydroquinoline hydrochloride, focusing on its molecular weight as a cornerstone of its

chemical identity. Moving beyond a simple numerical value, this document elucidates the

methodology for calculating and experimentally verifying this critical parameter. It details the

significance of the compound's structural features—the tetrahydroquinoline scaffold, the 5-

chloro substituent, and the hydrochloride salt form—in the context of medicinal chemistry and

drug development. Authored from the perspective of a Senior Application Scientist, this guide

integrates theoretical principles with practical experimental workflows, offering valuable insights

for researchers engaged in synthesis, characterization, and application of this important

chemical entity.
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The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming

the core of numerous natural products and pharmacologically active agents.[1][2] Its rigid,

bicyclic framework is a versatile template for designing molecules that interact with a wide array

of biological targets. Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated a

remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-

parasitic, and anti-HIV properties.[1]

Significance of Structural Features
5-Chloro Substituent: The introduction of a chlorine atom at the 5-position of the aromatic

ring significantly influences the molecule's electronic properties and lipophilicity (LogP). This

halogenation can enhance binding affinity to target proteins through halogen bonding, modify

metabolic stability, and alter the compound's overall pharmacokinetic profile.

Hydrochloride Salt Form: The free base of 5-Chloro-1,2,3,4-tetrahydroquinoline is a

secondary amine. Conversion to its hydrochloride salt (HCl) is a standard practice in

pharmaceutical development. This transformation is primarily done to improve the

compound's aqueous solubility, crystallinity, and stability, which are critical attributes for

handling, formulation, and bioavailability. The presence of the hydrochloride is integral to the

overall molecular weight.

Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its

application in any research or development setting. The molecular weight, in particular, is a

definitive characteristic derived directly from its atomic composition.

Molecular Structure and Formula
The compound is composed of the 5-Chloro-1,2,3,4-tetrahydroquinoline base protonated by

hydrochloric acid. This results in a molecular formula of C₉H₁₁Cl₂N.[3][4][5]

SMILES:Cl.ClC1=C2C(=CC=C1)NCCC2[3]

InChI:InChI=1S/C9H10ClN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1,4-5,11H,2-3,6H2;1H
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The molecular weight is the sum of the atomic weights of all atoms in the molecular formula

(C₉H₁₁Cl₂N). The slight variation in reported values (204.09 vs. 204.10) stems from using

slightly different atomic mass values.[3][4] A detailed calculation using standard atomic weights

provides clarity.

Element Count
Atomic Weight (
g/mol )

Total Weight (
g/mol )

Carbon (C) 9 12.011 108.099

Hydrogen (H) 11 1.008 11.088

Chlorine (Cl) 2 35.453 70.906

Nitrogen (N) 1 14.007 14.007

Total 204.100

The calculated molecular weight of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is

204.10 g/mol .

Summary of Physicochemical Data
Property Value Reference(s)

CAS Number 90562-33-7 [3][4][5]

Molecular Formula C₉H₁₁Cl₂N [3][4][5]

Molecular Weight 204.10 g/mol [3][5]

Appearance Light brown to brown solid [4]

Topological Polar Surface Area

(TPSA)
12.03 Å² [3]

Storage Conditions
Inert atmosphere, Room

Temperature
[4][5]
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Experimental Determination and Verification of
Molecular Weight
While theoretical calculation provides a precise molecular weight, experimental verification is a

cornerstone of chemical characterization, ensuring sample identity and purity.

Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a

compound. For a molecule like this, Electrospray Ionization (ESI) in positive ion mode is the

preferred method.

Causality of Method Choice: ESI is a soft ionization technique that minimizes fragmentation,

allowing for the clear observation of the molecular ion. Positive mode is chosen because the

nitrogen atom in the tetrahydroquinoline ring is readily protonated.

Expected Observation: In an ESI-MS spectrum, the primary observation will not be the full

hydrochloride salt mass (204.10 Da). Instead, the analysis will detect the protonated free base,

[M+H]⁺.

Free Base (C₉H₁₀ClN) Mass: 167.64 g/mol

Expected [M+H]⁺ Ion: 168.65 m/z

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would

also be observed, providing unambiguous confirmation of the presence of a chlorine atom.

Protocol 3.1: Molecular Weight Verification by ESI-MS
Sample Preparation: Dissolve ~1 mg of 5-Chloro-1,2,3,4-tetrahydroquinoline
hydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to

create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL. The

choice of solvent ensures complete dissolution and compatibility with the ESI source.

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

calibrated according to the manufacturer's protocol.
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Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Direct infusion is sufficient for a pure sample and provides a stable signal.

MS Parameters (Positive Ion Mode):

Capillary Voltage: 3.5 - 4.5 kV

Source Temperature: 100 - 150 °C

Desolvation Gas Flow (N₂): 500 - 800 L/hr

Mass Range: 50 - 500 m/z

Data Analysis: Acquire the spectrum and identify the peak corresponding to the [M+H]⁺ ion.

Verify its m/z value against the calculated exact mass and confirm the isotopic pattern for a

monochlorinated species.

Structural Confirmation by NMR Spectroscopy
While NMR does not directly measure molecular weight, it provides unequivocal structural

confirmation. By verifying the presence and connectivity of all protons and carbons, NMR

validates the molecular formula, which in turn validates the calculated molecular weight.

Spectroscopic data for this compound, including ¹H NMR and ¹³C NMR, are available for

reference.[6]

Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the complete characterization of a new

batch of the compound, where molecular weight verification is a key step.
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Caption: Workflow for the analytical verification of 5-Chloro-1,2,3,4-tetrahydroquinoline HCl.

Synthesis and Handling Considerations
Synthetic Overview
The 1,2,3,4-tetrahydroquinoline core is typically synthesized through the hydrogenation of the

corresponding quinoline derivative. Other advanced methods involve domino reactions,
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reductive aminations, or metal-catalyzed cyclizations.[7][8] The hydrochloride salt is

subsequently formed by treating a solution of the purified free base with a stoichiometric

amount of hydrochloric acid (often as a solution in ether or isopropanol), followed by

precipitation or crystallization of the salt.

Storage and Safety
As indicated by suppliers, 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride should be

stored at room temperature under an inert atmosphere (e.g., nitrogen or argon).[3][4][5] This

precaution minimizes degradation from atmospheric moisture and oxygen. Standard safety

protocols for handling chemical irritants should be followed, including the use of gloves, safety

glasses, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[4]

Relevance in Research and Drug Development
The precise molecular weight of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is

critical for all quantitative aspects of its use.

Stoichiometric Calculations: Accurate molar quantities are essential for reaction planning,

ensuring correct reagent ratios for the synthesis of more complex derivatives.

Pharmacological Assays: Preparation of stock solutions with precise molar concentrations is

fundamental for obtaining reproducible and reliable data in in-vitro and in-vivo biological

screening.

Regulatory Submission: Exact mass and molecular formula are non-negotiable data points

required for compound registration and inclusion in any regulatory filings.

The tetrahydroisoquinoline scaffold, a close structural relative of THQ, is also instrumental in

drug discovery, highlighting the importance of this class of heterocycles in developing

treatments for a range of conditions, including cardiovascular diseases and cancer.[9][10]
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Caption: Logical relationship between the compound's properties and its research applications.

Conclusion
The molecular weight of 5-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is definitively

calculated as 204.10 g/mol based on its molecular formula, C₉H₁₁Cl₂N. This fundamental

parameter is the starting point for all quantitative applications of the compound in research and

development. Its experimental verification, primarily through mass spectrometry, is a critical

step in compound identification and quality control. As a substituted tetrahydroquinoline, this

compound represents a valuable building block for the synthesis of novel molecules with

potential therapeutic applications, underscoring the importance of a thorough understanding of

its core physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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